

Thiogeraniol: A Technical Guide to its Discovery, Synthesis, and Properties

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Compound of Interest

Compound Name: Thiogeraniol

Cat. No.: B3425138

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Abstract

Thiogeraniol, the sulfur analog of the well-known monoterpenoid geraniol, is a compound with significant potential in the flavor, fragrance, and pharmaceutical industries. Its characteristic sulfurous aroma, coupled with demonstrated antioxidant and antimicrobial properties, has garnered interest among researchers. This technical guide provides a comprehensive overview of the discovery and history of **thiogeraniol**, detailed experimental protocols for its synthesis, a summary of its physicochemical and biological properties, and an exploration of its potential mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile thiol.

Introduction

Thiogeraniol, systematically named (2E)-3,7-dimethylocta-2,6-diene-1-thiol, is an acyclic monoterpenoid and the thiol counterpart of geraniol, where the hydroxyl group is replaced by a sulfhydryl group.[1][2][3] This structural modification imparts unique chemical and aromatic properties, distinguishing it from its oxygenated precursor. While not found in nature, its synthesis has been a subject of interest for its application as a flavoring and fragrance agent, with a scent profile that can contribute to berry and grape aromas.[4] Beyond its sensory characteristics, the presence of the thiol group suggests potential biological activities, including antioxidant and antimicrobial effects, which are areas of ongoing research.[1][5]

History and Discovery

While the specific historical details of the initial discovery and isolation of **thiogeraniol** are not extensively documented in readily available literature, research into sulfur-containing terpenoids gained traction in the mid-20th century, particularly within the flavor and fragrance industry. A comprehensive scientific literature review of aromatic thiols and sulfides was published in 1976, indicating that this class of compounds, to which **thiogeraniol** belongs, was a subject of scientific inquiry by that time.^[1] The development of synthetic methods to produce **thiogeraniol** from the abundant and economically viable starting material, geraniol, highlights the commercial interest in this compound.^[2]

Physicochemical Properties

Thiogeraniol is a clear yellow to orange liquid with a distinct aroma.^{[3][6]} A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₈ S	^[1]
Molecular Weight	170.32 g/mol	^[3]
Appearance	Clear yellow to orange liquid	^{[3][6]}
Density	0.903 - 0.921 g/cm ³	^[3]
Boiling Point	58 °C @ 0.35 mmHg	^[6]
Flash Point	52.78 °C	^[6]
Refractive Index	1.503 - 1.513	^[3]
CAS Number	39067-80-6	^[1]

Synthesis of Thiogeraniol

Several synthetic routes to **thiogeraniol** have been developed, primarily starting from geraniol or its derivatives. The two most prominent methods are detailed below.

Synthesis from Geraniol via Halogenated Intermediate and Thiourea

This widely reported method involves a two-step process: the halogenation of geraniol to form a geranyl halide, followed by reaction with thiourea and subsequent hydrolysis.^[2] A patented version of this process provides specific experimental details.^[4]^[7]

Experimental Protocol:

Step 1: Synthesis of Geranyl Bromide

- In a suitable reaction vessel, dissolve geraniol (1.0 eq) in a dry, non-polar solvent such as dichloromethane or tetrahydrofuran.
- Add carbon tetrabromide (1.1 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add triphenylphosphine (1.3 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, add a non-polar solvent like n-hexane or petroleum ether to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture and wash the solid with a small amount of the non-polar solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude geranyl bromide by vacuum distillation. A chemical purity of >94% can be achieved.^[4]

Step 2: Synthesis of **Thiogeraniol**

- In a round-bottom flask, combine geranyl bromide (1.0 eq), thiourea (1.0 eq), and 95% ethanol (4-6 volumes relative to geranyl bromide).^[4]
- Heat the mixture to reflux and maintain for 6-10 hours.^[7]

- Prepare a solution of potassium hydroxide (1.5 eq) in water.
- Add the potassium hydroxide solution to the reaction mixture and continue to reflux for an additional 3 hours to hydrolyze the isothiuronium salt intermediate.^[4]
- Cool the reaction mixture to room temperature and neutralize with an acid, such as concentrated hydrochloric acid.
- Extract the aqueous mixture with an organic solvent (e.g., n-hexane, ether, or ethyl acetate).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude **thiogeraniol** by vacuum distillation to yield the final product. A chemical purity of >95% has been reported for this method.^[4]

Synthesis via Mitsunobu Reaction with Thioacetic Acid

This method involves the reaction of geraniol with thioacetic acid under Mitsunobu conditions to form a thioacetate intermediate, which is then reduced to **thiogeraniol**.^[8]

Experimental Protocol:

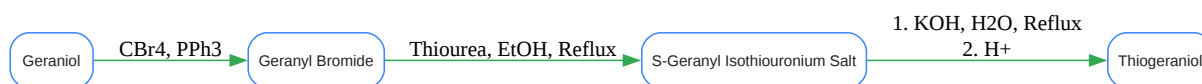
Step 1: Synthesis of S-Geranyl Thioacetate

- To a solution of geraniol (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add triphenylphosphine (1.5 eq) and thioacetic acid (1.5 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over a period of 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
- Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude S-geranyl thioacetate by column chromatography on silica gel.

Step 2: Reduction to **Thiogeraniol**

- Dissolve the purified S-geranyl thioacetate (1.0 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add lithium aluminum hydride (LiAlH₄) (1.0-1.5 eq) portion-wise.
- Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.
- Filter the resulting suspension and wash the solid with THF.
- Combine the filtrate and washings, and remove the solvent under reduced pressure.
- Purify the crude **thiogeraniol** by vacuum distillation. A yield of 61% for this reduction step has been reported.[8]



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Synthesis of **Thiogeraniol** via Geranyl Bromide and Thiourea.



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Synthesis of **Thiogeraniol** via Mitsunobu Reaction.

Spectroscopic Data

Characterization of **thiogeraniol** is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated, high-resolution spectrum for pure **thiogeraniol** is not readily available in the literature, a published ^1H and ^{13}C NMR spectrum of a mixture of **thiogeraniol** and thionerol provides valuable information. The signals corresponding to **thiogeraniol** can be assigned based on its known structure.

^{13}C NMR: Key chemical shifts for **thiogeraniol** are expected for the sp^2 hybridized carbons of the double bonds, the carbon bearing the thiol group, and the methyl carbons.

^1H NMR: The proton spectrum would show characteristic signals for the olefinic protons, the methylene group adjacent to the sulfur atom, the allylic methylene groups, and the methyl groups.

Mass Spectrometry (MS)

GC-MS is a standard technique for the analysis of volatile compounds like **thiogeraniol**. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (170.32 g/mol) and characteristic fragmentation patterns. PubChem lists the availability of a GC-MS spectrum for **thiogeraniol**.^[2]

Infrared (IR) Spectroscopy

The IR spectrum of **thiogeraniol** would exhibit characteristic absorption bands for the S-H stretch of the thiol group, C-S stretching, C=C stretching of the double bonds, and C-H

stretching and bending vibrations. A vapor phase IR spectrum is noted as available in the PubChem database.[\[2\]](#)

Biological Activities and Potential Applications

The presence of the thiol group in **thiogeraniol** suggests potential for biological activity, drawing parallels with other sulfur-containing natural products.

Antioxidant Properties

Thiols are known to be effective antioxidants due to the ability of the sulfhydryl group to donate a hydrogen atom to free radicals, thereby neutralizing them.[\[1\]](#) While specific quantitative data (e.g., IC₅₀ values from DPPH or ABTS assays) for **thiogeraniol** are not widely reported, its potential as an antioxidant is a key area of interest. This property could be beneficial in applications for cosmetics and food preservation.[\[1\]](#)

Antimicrobial Activity

In vitro studies have suggested that **thiogeraniol** possesses antimicrobial properties, with the ability to inhibit the growth of certain bacteria and fungi.[\[5\]](#) However, detailed studies reporting minimum inhibitory concentration (MIC) values against specific microbial strains are limited in the public domain. Further research is needed to fully characterize its spectrum of activity and potential for use as an antimicrobial agent.

Role in Plant Defense

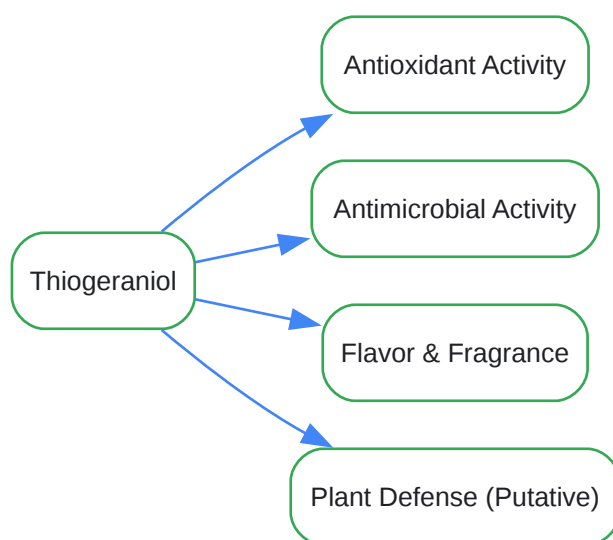
There is some suggestion that **thiogeraniol** may be involved in plant defense mechanisms, potentially being produced in response to stress or pathogen attack.[\[5\]](#) This is an area that requires further investigation to elucidate its specific role in plant biochemistry.

Flavor and Fragrance Applications

Currently, the primary application of **thiogeraniol** is in the flavor and fragrance industry. Its unique aroma profile makes it a valuable component in the formulation of various scents and food flavorings.[\[1\]\[6\]](#)

Signaling Pathways

To date, there is a lack of specific research directly investigating the effects of **thiogeraniol** on cellular signaling pathways. However, its precursor, geraniol, has been shown to exert anticancer effects by modulating pathways such as NF- κ B and MAPK. Given the structural similarity, it is plausible that **thiogeraniol** could exhibit similar or related activities, but this remains to be experimentally verified. The antioxidant properties of thiols are known to influence redox-sensitive signaling pathways, which could be a potential mechanism of action for **thiogeraniol**'s biological effects.



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Potential Applications and Biological Activities of **Thiogeraniol**.

Conclusion

Thiogeraniol is a synthetic monoterpenoid with established applications in the flavor and fragrance sector and promising potential in the pharmaceutical and cosmetic industries. While detailed historical information on its discovery is sparse, methods for its synthesis are well-described, offering viable routes for its production. The presence of a thiol group imparts likely antioxidant and antimicrobial properties, although quantitative data to fully support these activities are still needed in the scientific literature. Future research should focus on elucidating the specific mechanisms of its biological actions, including its effects on cellular signaling pathways, and on quantifying its efficacy as an antioxidant and antimicrobial agent. Such studies will be crucial for expanding the applications of this intriguing sulfur-containing molecule.

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